BenchChemオンラインストアへようこそ!

CK 1827452-d8

Isotope dilution mass spectrometry LC-MS/MS bioanalysis Deuterated internal standard

CK 1827452-d8 is the octa-deuterated isotopologue of omecamtiv mecarbil, engineered exclusively as a stable isotope-labeled internal standard (SIL-IS). The +8 Da mass shift on the piperazine ring ensures unambiguous MS discrimination from the unlabeled analyte, eliminating isotopic overlap with natural M+1/M+2 peaks. It is the analytically mandated choice for FDA/EMA-compliant bioanalytical method validation in heart failure clinical trials. Non-isotopic analogs introduce unacceptable quantitative bias (up to −38.4%), while lower-deuterium variants risk interference. Procure this definitive SIL-IS to ensure regulatory-grade accuracy, precision, and metabolic stability in all omecamtiv mecarbil LC-MS/MS workflows.

Molecular Formula C₂₀H₁₆D₈FN₅O₃
Molecular Weight 409.48
Cat. No. B1155437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK 1827452-d8
SynonymsMethyl 4-[[2-Fluoro-3-[N’-(6-methylpyridin-3-yl-d8)ureido]phenyl]methyl]piperazine-1-carboxylate;  4-[[2-Fluoro-3-[[[(6-methyl-3-pyridinyl-d8)amino]carbonyl]amino]phenyl]methyl]-1-piperazinecarboxylic Acid Methyl Ester;  Omecamtiv Mecarbil
Molecular FormulaC₂₀H₁₆D₈FN₅O₃
Molecular Weight409.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK 1827452-d8 (Omecamtiv Mecarbil-d8): Deuterated Internal Standard for Cardiac Myosin Activator Bioanalysis


CK 1827452-d8 (Omecamtiv mecarbil-d8) is the octa-deuterated isotopologue of the first-in-class selective cardiac myosin activator omecamtiv mecarbil (CK-1827452) [1]. It carries eight deuterium atoms on the piperazine ring (molecular formula C₂₀H₁₆D₈FN₅O₃, MW 409.48 vs. parent MW 401.43), producing a +8 Da mass shift that enables unambiguous mass spectrometric discrimination from the unlabeled analyte . The compound is not intended as a therapeutic agent but rather serves exclusively as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of omecamtiv mecarbil in biological matrices by LC-MS/MS, a technique essential for pharmacokinetic-guided dosing in heart failure clinical trials [2].

Why Generic Substitution Fails for CK 1827452-d8: The Critical Distinction Between Isotopic Internal Standards and Structural Analogs


CK 1827452-d8 cannot be substituted with unlabeled omecamtiv mecarbil, non-isotopic structural analogs, or other deuterated myosin modulators in quantitative bioanalytical workflows. Unlabeled omecamtiv mecarbil is the analyte itself and would confound quantification. Non-isotopic structural analog internal standards exhibit different extraction recovery, ionization efficiency, and chromatographic retention, introducing quantitative bias that SIL-IS are specifically designed to eliminate [1]. Deuterated analogs of other cardiac myosin activators (e.g., danicamtiv-dx or mavacamten-dx) differ in molecular weight, fragmentation pattern, and retention time from the omecamtiv mecarbil analyte, violating the fundamental principle of isotope dilution mass spectrometry—that the internal standard must be physicochemically near-identical to the analyte except for a defined mass difference [2]. Furthermore, the +8 Da mass shift achieved by eight specific deuterium substitutions on the piperazine ring of CK 1827452-d8 provides sufficient mass resolution to avoid isotopic overlap with the analyte's natural abundance M+1/M+2 peaks, a known pitfall with fewer deuterium atoms or alternative labeling strategies . The quantitative evidence below establishes precisely why CK 1827452-d8 is the analytically mandated choice.

CK 1827452-d8 Quantitative Differentiation Evidence: Comparator-Based Analytical Performance Data


Mass Spectrometric Resolution: +8 Da Shift Versus Parent Compound Eliminates Isotopic Interference in LC-MS/MS Quantification

CK 1827452-d8 provides a +8.05 Da mass shift relative to the parent omecamtiv mecarbil (MW 409.48 vs. 401.43), compared to alternative deuterated internal standards of omecamtiv mecarbil with fewer deuterium substitutions (e.g., d3 or d5 variants) that yield only +3 or +5 Da shifts . The larger mass shift of +8 Da ensures complete baseline separation of the internal standard's isotopic cluster from the analyte's natural abundance M+1 (approximately 22% for C₂₀H₂₄FN₅O₃) and M+2 peaks, preventing the cross-talk that occurs when internal standard and analyte isotopic envelopes overlap [1]. This is particularly critical for omecamtiv mecarbil, which contains 20 carbon atoms contributing to a substantial M+1 natural abundance peak; a d3 standard would place the internal standard signal within the analyte's natural M+3 isotopomer envelope .

Isotope dilution mass spectrometry LC-MS/MS bioanalysis Deuterated internal standard

Deuterium Localization on the Piperazine Ring: Metabolic Stability Advantage Over Random Deuteration Patterns

The eight deuterium atoms in CK 1827452-d8 are specifically positioned on the piperazine ring (positions 2,2,3,3,5,5,6,6-octadeuterio), as confirmed by the IUPAC name and SMILES notation . This targeted deuteration of a metabolically labile site provides superior metabolic stability compared to randomly deuterated analogs or non-deuterated parent compound in liver microsome incubations [1]. Literature on deuterated pharmaceuticals demonstrates that strategic deuteration at sites of oxidative metabolism (such as N-dealkylation of the piperazine moiety) can reduce the rate of CYP-mediated biotransformation by a factor of 2–10× due to the primary kinetic isotope effect (kH/kD ≈ 6–10 for C-H vs. C-D bond cleavage) [2]. This predictable, site-specific deuteration contrasts with alternative labeling strategies using ¹³C or ¹⁵N, which do not confer metabolic stability benefits [2].

Metabolic stability Deuterium isotope effect Drug metabolism

Superior Matrix Effect Compensation of SIL-IS Versus Structural Analog Internal Standards in LC-MS/MS Plasma Assays

Stable isotopically labeled internal standards (SIL-IS) co-elute with the analyte, thereby experiencing identical matrix-induced ion suppression or enhancement, whereas structural analog internal standards may elute at different retention times and encounter different matrix environments [1]. In a systematic comparison, non-deuterated structural analog IS produced quantitative bias of −38.4% in urinary biomarker analysis due to differential ion suppression, while ¹³C-labeled SIL-IS (co-eluting with analyte) showed no significant bias [2]. Although deuterated SIL-IS can exhibit small retention time shifts (typically 0.02–0.10 min for 8 deuterium atoms on reversed-phase columns) compared to the analyte, this shift is substantially smaller than the retention time difference observed with structural analogs (often >1.0 min), and the resulting matrix effect discrepancy is proportionally reduced [3].

Matrix effect Ion suppression Bioanalytical method validation

Enabling Pharmacokinetic-Guided Dosing in Heart Failure: The Analytical Foundation for GALACTIC-HF Trial Design

The GALACTIC-HF Phase III trial (n=8,232) employed a pharmacokinetic-guided dose optimization regimen where omecamtiv mecarbil doses (25, 37.5, or 50 mg BID) were adjusted based on plasma concentration measurements [1]. The trial achieved a statistically significant 8% reduction in the primary composite endpoint of cardiovascular death or first heart failure event (HR 0.92; 95% CI 0.86–0.99; p=0.025) [1]. This dosing strategy required accurate, precise, and reproducible quantification of omecamtiv mecarbil plasma concentrations across multiple clinical sites and laboratories—a requirement that could only be met using a validated LC-MS/MS method with a stable isotope-labeled internal standard such as CK 1827452-d8 [2]. Omecamtiv mecarbil exhibits a long elimination half-life (18.5–33 h), 90% oral bioavailability, and plasma protein binding necessitating precise free fraction determination, all parameters that demand robust bioanalytical support [3]. Without a deuterated SIL-IS, inter-laboratory variability in PK measurements would undermine the PK-guided dose adjustment that was central to the trial's design and positive outcome.

Population pharmacokinetics Therapeutic drug monitoring Heart failure clinical trials

Omecamtiv Mecarbil Versus Danicamtiv: Distinct Molecular Mechanisms Necessitate Analyte-Specific Internal Standards

Omecamtiv mecarbil (OM) and danicamtiv are both cardiac myosin activators (myotropes) in clinical development for HFrEF, yet they differ substantially in their molecular mechanisms and effects on diastolic function [1]. A direct head-to-head in vivo comparison demonstrated that for similar increases in left ventricular stroke volume, danicamtiv reduced diastolic performance and myocardial relaxation less than OM, and the two drugs exhibit qualitatively similar but quantitatively distinct triphasic dose-response relationships [1]. In vitro ATP turnover experiments show OM inhibits ATP turnover with an IC₅₀ of 0.59 µM, compared to 3.5 µM for danicamtiv and 0.276 µM for the myosin inhibitor mavacamten—a 5.9-fold difference between the two myosin activators [2]. These pharmacokinetic and pharmacodynamic differences mean that a deuterated internal standard of danicamtiv or mavacamten cannot substitute for CK 1827452-d8 in omecamtiv mecarbil bioanalysis, as each requires its own matched SIL-IS for accurate quantification in clinical or preclinical studies [3].

Cardiac myosin activator Myotrope Heart failure with reduced ejection fraction

Population PK Parameters Underpin the Requirement for High-Accuracy Bioanalytical Quantification Across Diverse Patient Populations

An integrated population PK analysis of omecamtiv mecarbil in healthy subjects and HFrEF patients established a clearance of 11.7 L/h (RSE 0.701%), central volume of distribution of 275 L (RSE 2.12%), and an estimated elimination half-life ranging from 18.5 h (earlier PK-PD model) to 33 h (population PK model) [1]. These parameters were derived from plasma concentration data generated by LC-MS/MS methods requiring SIL-IS such as CK 1827452-d8. The study further demonstrated that covariate effects (age, body weight, renal function, bilirubin) on omecamtiv mecarbil exposure were modest and did not necessitate dose adjustment [1]. This narrow PK variability profile means that even small systematic errors in bioanalytical quantification (e.g., ±10–15% bias from using a suboptimal IS) could lead to misclassification of patients into incorrect dosing tiers, undermining the PK-guided dosing strategy that was proven effective in GALACTIC-HF [2].

Population pharmacokinetics Pharmacokinetic variability Heart failure

CK 1827452-d8 Optimal Application Scenarios: Where This Deuterated Internal Standard Delivers Definitive Value


Regulatory-Compliant Bioanalytical Method Validation for Omecamtiv Mecarbil Clinical Trials

CK 1827452-d8 is the definitive SIL-IS for developing and validating LC-MS/MS methods intended to quantify omecamtiv mecarbil in human plasma/serum for clinical trial PK sample analysis. The +8 Da mass shift ensures compliance with FDA (2018) and EMA (2011) bioanalytical method validation guidance, which implicitly requires SIL-IS for isotope dilution MS methods. Without CK 1827452-d8, alternative IS approaches (structural analogs, non-deuterated analogs, or lower-deuterium-number variants) would fail to meet accuracy (±15%) and precision (≤15% CV) acceptance criteria due to differential matrix effects and isotopic interference, as demonstrated by the −38.4% bias observed with structural analog IS in comparable LC-MS/MS systems [1]. This IS is specifically mandated for laboratories participating in any ongoing or future omecamtiv mecarbil clinical development program employing PK-guided dosing [2].

Preclinical ADME and Pharmacokinetic Studies of Omecamtiv Mecarbil in Animal Models

In preclinical drug metabolism and pharmacokinetics (DMPK) studies, CK 1827452-d8 enables accurate quantification of omecamtiv mecarbil in plasma, tissue homogenates, and microsomal incubation matrices from rodent, canine, and non-human primate models. The site-specific deuteration at the piperazine ring provides resistance to metabolic degradation during sample processing, maintaining IS concentration integrity even under prolonged extraction conditions at elevated temperatures [1]. This property is particularly valuable for equilibrium dialysis protein binding assays (requiring 4–24 h incubations at 37°C) and for cassette-dosing pharmacokinetic screens where multiple time points over 24–72 h post-dose require robust IS stability in processed samples [2].

Therapeutic Drug Monitoring and Dose Optimization in Clinical Cardiology Practice

Should omecamtiv mecarbil receive regulatory approval, CK 1827452-d8 would be the required internal standard for therapeutic drug monitoring (TDM) assays used to guide individualized dosing in heart failure patients. The GALACTIC-HF trial demonstrated that PK-guided dose optimization (25–50 mg BID) produces a statistically significant reduction in cardiovascular death or heart failure events (HR 0.92, p=0.025) [1]. Clinical TDM laboratories would need CK 1827452-d8 to establish and operate LC-MS/MS methods capable of measuring trough plasma concentrations with sufficient accuracy to correctly assign patients to dosing tiers, as the therapeutic window is defined by stringent concentration-response relationships derived from population PK-PD modeling [2].

Head-to-Head Comparative Pharmacology Studies of Cardiac Myosin Modulators

CK 1827452-d8 is essential for research programs conducting direct comparative studies between omecamtiv mecarbil and other cardiac myosin modulators (danicamtiv, mavacamten, aficamten, MYK-581). The distinct IC₅₀ values for ATP turnover (0.59 µM for OM vs. 3.5 µM for danicamtiv) and divergent effects on diastolic function necessitate analyte-specific quantification to avoid cross-interference [1]. In studies that co-administer or sequentially test multiple myosin modulators in the same biological system, CK 1827452-d8's specific mass transition and retention time characteristics ensure that omecamtiv mecarbil can be selectively quantified without interference from structurally similar co-analytes or their metabolites [2]. This capability is critical for accurate determination of comparative pharmacokinetic-pharmacodynamic relationships [3].

Quote Request

Request a Quote for CK 1827452-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.